molecular formula C18H16N2OS B12925933 2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one CAS No. 89069-49-8

2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one

Cat. No.: B12925933
CAS No.: 89069-49-8
M. Wt: 308.4 g/mol
InChI Key: CTNGEJLBYWBBSC-UHFFFAOYSA-N
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Description

2-(Methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one is a chemical compound built on the privileged pyrimidin-4(3H)-one scaffold, a structure of high significance in medicinal chemistry and drug discovery. Pyrimidin-4(3H)-one derivatives are extensively investigated for their diverse pharmacological potential. Scientific studies on closely related analogs have demonstrated that this class of compounds can exhibit a range of biological activities, positioning them as valuable templates for developing new therapeutic agents. Research into similar structures has shown potent anti-inflammatory activity, with some compounds performing comparably to standard drugs like diclofenac . Furthermore, pyrimidin-4(3H)-one cores are key intermediates in synthesizing complex molecules for biological evaluation, including those with reported antibacterial properties against strains like Staphylococcus aureus . The molecular architecture of this compound, featuring phenyl and p-tolyl substituents, makes it a promising candidate for hit-to-lead optimization campaigns, particularly in designing kinase inhibitors or modulators of other enzyme families . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for detailed synthetic protocols and specific biological screening data of analogous compounds to inform their experimental work.

Properties

CAS No.

89069-49-8

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one

InChI

InChI=1S/C18H16N2OS/c1-13-8-10-15(11-9-13)20-17(21)12-16(19-18(20)22-2)14-6-4-3-5-7-14/h3-12H,1-2H3

InChI Key

CTNGEJLBYWBBSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(N=C2SC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the condensation of appropriate aldehydes with thiourea to form the corresponding thiourea derivatives. These intermediates are then cyclized under acidic or basic conditions to yield the desired pyrimidine ring structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification techniques is optimized to maximize efficiency and minimize costs. Industrial methods may also incorporate advanced technologies such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and product yields.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that compounds within the pyrimidine family, including 2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one, demonstrate significant antibacterial and antifungal activities. A study highlighted the synthesis of substituted pyrido[2,3-d]pyrimidines, which showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that derivatives of this compound could be explored for their potential as antimicrobial agents .

Antitumor Activity
The compound's structural similarity to other known antitumor agents positions it as a candidate for cancer research. Pyrimidines have been reported to exhibit antitumor effects through various mechanisms, including inhibition of DNA synthesis and interference with cellular signaling pathways. Further investigation into the specific mechanisms of action of this compound could reveal its efficacy in cancer therapy .

Synthetic Applications

Building Block in Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various functionalizations that can lead to the development of more complex molecules. For instance, palladium-catalyzed cross-coupling reactions have been employed to modify the pyrimidine ring, facilitating the creation of diverse derivatives with tailored properties .

Material Science Applications
In material science, pyrimidine derivatives are investigated for their potential use in developing new materials with specific electronic or optical properties. The incorporation of this compound into polymer matrices could enhance material performance due to its unique chemical characteristics .

Case Studies

  • Antibacterial Screening
    A series of studies evaluated the antibacterial efficacy of various pyrimidine derivatives against common pathogens. The results indicated that certain modifications to the methylthio and phenyl groups significantly enhanced antibacterial activity, suggesting a structure-activity relationship that can be exploited for drug design .
  • Cancer Cell Line Studies
    In vitro studies on cancer cell lines demonstrated that specific derivatives of this compound exhibited cytotoxic effects. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the methylthio, phenyl, and p-tolyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and analogous pyrimidinones:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Solubility Profile Key References
Target Compound 2-SCH₃, 6-Ph, 3-p-tolyl 324.42* Not reported Likely insoluble in water; soluble in DMF/dioxane (inferred)
6-Methyl-2-(methylthio)-1H-pyrimidin-4-one 2-SCH₃, 6-CH₃ 170.23 Not reported Insoluble in water; soluble in ethanol
3-Ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Thieno ring fused, 2-SH, 3-C₂H₅, 6-CH₃ 226.32 Not reported Predicted low water solubility
7,9-Bis(4-methoxyphenyl)pyrido-thieno-pyrimidin-4(3H)-one (6b) Pyrido-thieno fused, 2-pyrazole, 7/9-4-MeOPh ~600 (estimated) 183–185 Soluble in DMSO
2-(1-Aryl-5-methyltriazol-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (6c) Thieno ring fused, 5-CH₃, triazole substituent ~350 (estimated) 213–215 Soluble in DMF

*Estimated based on molecular formula.

Key Observations:
  • Substituent Effects : The target compound’s phenyl and p-tolyl groups increase steric bulk and lipophilicity compared to simpler analogs like 6-methyl-2-(methylthio)-1H-pyrimidin-4-one. This may enhance membrane permeability but reduce aqueous solubility .
  • Thermal Stability: Melting points for pyrido-thieno-pyrimidinones (183–230°C) suggest higher thermal stability compared to non-fused analogs, likely due to rigid fused-ring systems .
Key Observations:
  • Ultrasound Assistance: highlights unconventional methods (e.g., ultrasound) for synthesizing pyrimidinones, which may improve reaction efficiency and yields compared to conventional reflux .
  • Arylaminopyrimidinones: The high yields (70–85%) for 6-methyl-2-arylaminopyrimidin-4(3H)-ones suggest that aryl amine coupling is a robust strategy for introducing aromatic substituents .

Solubility and Reactivity

  • Water Solubility: Most pyrimidinones, including the target compound, are poorly water-soluble due to aromatic and hydrophobic substituents. Solubility in organic solvents (e.g., DMF, dioxane) is common .
  • For example, describes formylation and chlorination reactions at this position .

Biological Activity

2-(Methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including antitumor, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16N2S Molecular Formula \text{C}_{16}\text{H}_{16}\text{N}_2\text{S}\quad \text{ Molecular Formula }

The compound features a pyrimidine ring substituted with a methylthio group at position 2, a phenyl group at position 6, and a p-tolyl group at position 3. This unique structure contributes to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several significant biological activities:

  • Antitumor Activity :
    • Mechanism : The compound has been shown to inhibit cell proliferation in various cancer cell lines.
    • Case Study : A study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against human breast cancer cells, indicating potent antitumor efficacy .
  • Antibacterial Properties :
    • Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
    • Findings : In vitro tests have shown that it inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent .
  • Anti-inflammatory Effects :
    • Research Findings : Preliminary studies suggest that the compound may reduce inflammation markers in cell cultures, although further research is needed to confirm these effects in vivo .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntitumorHCC827 (Lung Cancer)6.26
AntitumorNCI-H358 (Lung Cancer)6.48
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20
Anti-inflammatoryIn vitro cell culturesN/A

Case Studies

  • Antitumor Efficacy :
    In a comparative study involving various pyrimidine derivatives, this compound was identified as one of the most effective compounds against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Antibacterial Testing :
    A series of tests evaluated the antibacterial properties against multiple strains of bacteria. The results indicated that the compound's efficacy was comparable to standard antibiotics, making it a candidate for further development as an antibacterial agent.

Q & A

Q. What are the standard synthetic routes for preparing 2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one and its derivatives?

Methodological Answer: The synthesis typically involves two key steps:

Methylation of a thiopyrimidinone precursor :

  • React 6-methyl-2-thiopyrimidin-4(3H)-one with methylating agents (e.g., dimethyl sulfate or methyl iodide) under basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH). This yields the methylthio intermediate (e.g., 6-methyl-2-methylthio-pyrimidin-4(3H)-one) with high yields (>80%) .

Substitution with aromatic amines :

  • Heat the methylthio intermediate with substituted aromatic amines (e.g., p-toluidine for the p-tolyl group) at 140°C to replace the methylthio group. Reaction conditions and substituent selection are guided by prior studies on biological activity optimization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirms substituent positions and molecular integrity. For example, methylthio groups show distinct singlets at δ ~2.50–2.56 ppm, while aromatic protons appear in δ 6.3–8.9 ppm .
  • Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns (e.g., m/z 212 for a methylthio intermediate) .
  • Elemental Analysis : Ensures purity and correct stoichiometry (e.g., C, H, N, S percentages) .
  • Melting Point Analysis : Provides purity assessment (e.g., derivatives like 9h melt at 219–221°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the aryl group) influence physicochemical properties and biological activity?

Methodological Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -NO₂, -Cl) : Increase melting points (e.g., 9g: 272–274°C) and may enhance receptor binding via dipole interactions .
    • Electron-donating groups (e.g., -OMe, -OH) : Improve solubility in polar solvents (e.g., DMF) but may reduce metabolic stability .
  • Experimental Design :
    • Systematically vary substituents (e.g., para-tolyl vs. 4-chlorophenyl) and correlate with bioactivity using regression models. For example, links substituents to anticonvulsant activity via MES or scPTZ assays .

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Methodological Answer:

  • Crystallographic Data : Monoclinic systems (e.g., space group C2/c) with unit cell parameters (a = 20.902 Å, b = 4.2898 Å) reveal planar pyrimidinone cores and dihedral angles between aryl groups .
  • Disorder Analysis : Identifies dynamic structural features (e.g., rotational freedom in para-tolyl groups) impacting packing efficiency and stability .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Controlled Replication : Reproduce assays (e.g., MES for anticonvulsant activity) under standardized conditions (dose, animal model) .
  • Data Normalization : Account for variables like solubility (e.g., DMSO concentration) and purity (e.g., HPLC >95%) .
  • Meta-Analysis : Compare substituent-specific trends (e.g., 4-Cl vs. 4-OMe) across studies to identify outliers or mechanistic divergences .

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